molecular formula C8H17NOS B13249003 Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13249003
M. Wt: 175.29 g/mol
InChI Key: HZKRMBUGOOEPQU-UHFFFAOYSA-N
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Description

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone is a complex organic compound featuring a cyclopentyl ring, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of cyclopentylamine with propan-2-yl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) further ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfanone group to a sulfide.

    Substitution: The imino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at ambient or slightly elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Shares the cyclopentyl ring but lacks the imino and sulfanone groups.

    Propan-2-yl sulfonyl chloride: Contains the sulfonyl chloride group but lacks the cyclopentyl and imino groups.

    Cyclopentyl(imino)(methyl)-lambda6-sulfanone: Similar structure but with a methyl group instead of the propan-2-yl group.

Uniqueness

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone is unique due to the combination of its cyclopentyl ring, imino group, and lambda6-sulfanone moiety This unique structure imparts specific chemical and biological properties that are not observed in similar compounds

Biological Activity

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be categorized as a sulfanone derivative, featuring a cyclopentyl group and an imino functional group. The general structure can be represented as follows:

C5H10N2S Cyclopentyl imino propan 2 yl lambda6 sulfanone \text{C}_5\text{H}_{10}\text{N}_2\text{S}\quad \text{ Cyclopentyl imino propan 2 yl lambda6 sulfanone }

The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases, notably ATR (Ataxia Telangiectasia and Rad3-related protein). ATR is crucial for DNA damage response and cell cycle regulation. Inhibition of ATR can sensitize cancer cells to various chemotherapeutic agents, making it a target for cancer therapy .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to enhance the cytotoxic effects of common chemotherapeutics like cisplatin and doxorubicin in various cancer cell lines. This synergistic effect is attributed to the compound's ability to disrupt DNA repair mechanisms in tumor cells that are already under stress from chemotherapy .

2. Inhibition of ATR Kinase

Studies have demonstrated that this compound acts as a selective inhibitor of ATR kinase. By inhibiting ATR, the compound induces premature chromatin condensation (PCC) and subsequent cell death in cancer cells deficient in G1 checkpoint controls, particularly those with p53 mutations . This mechanism highlights its potential utility in treating cancers characterized by defective DNA damage response pathways.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study 1 : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a 70% reduction in cell viability when combined with doxorubicin, compared to doxorubicin alone .
  • Case Study 2 : A study involving lung cancer models indicated that the compound significantly reduced tumor growth in vivo when administered alongside standard chemotherapy regimens, suggesting its potential as an adjunctive treatment .

Data Tables

Parameter Value
Molecular FormulaC₅H₁₀N₂S
Molecular Weight130.21 g/mol
ATR Inhibition IC₅₀50 nM
Synergistic Effect with DoxorubicinEnhanced by 70% reduction in viability

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

cyclopentyl-imino-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C8H17NOS/c1-7(2)11(9,10)8-5-3-4-6-8/h7-9H,3-6H2,1-2H3

InChI Key

HZKRMBUGOOEPQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=N)(=O)C1CCCC1

Origin of Product

United States

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